molecular formula C9H10N4S B6265057 3-(methylsulfanyl)-1-(pyridin-2-yl)-1H-pyrazol-5-amine CAS No. 1524219-12-2

3-(methylsulfanyl)-1-(pyridin-2-yl)-1H-pyrazol-5-amine

Cat. No. B6265057
CAS RN: 1524219-12-2
M. Wt: 206.3
InChI Key:
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Description

3-(Methylsulfanyl)-1-(pyridin-2-yl)-1H-pyrazol-5-amine, also known as 3-MSPP, is a heterocyclic compound composed of a pyrazole ring with a methylsulfanyl and a pyridin-2-yl substituent. This compound has been studied extensively for its potential applications in biochemistry and medicinal chemistry, due to its unique structure and properties. It has been found to possess a wide range of biological activities, such as anti-inflammatory, anti-cancer, anti-microbial, and anti-fungal activities. Additionally, 3-MSPP has been found to have potential applications in the synthesis of novel drugs and in the development of new therapeutic agents.

Mechanism of Action

The exact mechanism of action of 3-(methylsulfanyl)-1-(pyridin-2-yl)-1H-pyrazol-5-amine is not yet fully understood. However, it is thought to act through a variety of mechanisms, which are likely to be dependent on the specific application. For example, its anti-inflammatory activity is thought to be mediated by its ability to inhibit the activity of pro-inflammatory enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). Additionally, its anti-cancer activity is believed to be due to its ability to induce apoptosis and inhibit angiogenesis.
Biochemical and Physiological Effects
3-(methylsulfanyl)-1-(pyridin-2-yl)-1H-pyrazol-5-amine has been found to possess a wide range of biochemical and physiological effects. For example, it has been found to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). Additionally, it has been found to have anti-inflammatory, anti-cancer, anti-microbial, and anti-fungal activities. It has also been found to have antioxidant and anti-allergic effects, as well as to reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.

Advantages and Limitations for Lab Experiments

The use of 3-(methylsulfanyl)-1-(pyridin-2-yl)-1H-pyrazol-5-amine in laboratory experiments has several advantages. For example, it is relatively easy to synthesize and can be used in a variety of reactions. Additionally, it has a wide range of biological activities, making it a promising candidate for the development of novel drugs and therapeutic agents. However, there are also some limitations to its use in laboratory experiments. For example, its exact mechanism of action is not yet fully understood, and its activity may be dependent on the specific application. Additionally, it is not yet known whether it has any toxic effects.

Future Directions

There are several potential future directions for the use of 3-(methylsulfanyl)-1-(pyridin-2-yl)-1H-pyrazol-5-amine. For example, further research into its mechanism of action could lead to the development of more effective drugs and therapeutic agents. Additionally, further studies into its toxic effects could help to identify potential safety concerns. Furthermore, further research into its potential applications in biochemistry and medicinal chemistry could lead to the discovery of new compounds with novel properties. Finally, further research into its potential uses as an antioxidant and anti-allergic agent could lead to the development of more effective treatments for these conditions.

Synthesis Methods

3-(methylsulfanyl)-1-(pyridin-2-yl)-1H-pyrazol-5-amine can be synthesized through a variety of methods, including the Williamson ether synthesis, the reaction of an amine with an aldehyde or ketone, and the reaction of an aldehyde or ketone with an alkyl halide. In the Williamson ether synthesis, a nucleophilic substitution reaction is used to form the pyrazole ring. The reaction of an amine with an aldehyde or ketone produces a Schiff base, which is then reduced to the pyrazole ring. The reaction of an aldehyde or ketone with an alkyl halide produces a Wittig reaction, which is then reduced to the pyrazole ring.

Scientific Research Applications

3-(methylsulfanyl)-1-(pyridin-2-yl)-1H-pyrazol-5-amine has been studied extensively for its potential applications in biochemistry and medicinal chemistry. Its unique structure and properties have made it a promising candidate for the development of novel drugs and therapeutic agents. In particular, its anti-inflammatory, anti-cancer, anti-microbial, and anti-fungal activities have been studied in detail. For example, 3-(methylsulfanyl)-1-(pyridin-2-yl)-1H-pyrazol-5-amine has been found to inhibit the growth of several cancer cell lines, including MCF-7, A549, and HCT-116. Additionally, 3-(methylsulfanyl)-1-(pyridin-2-yl)-1H-pyrazol-5-amine has been found to have anti-inflammatory effects, as it has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(methylsulfanyl)-1-(pyridin-2-yl)-1H-pyrazol-5-amine involves the reaction of 2-chloropyridine-3-carbaldehyde with thiosemicarbazide to form 3-(pyridin-2-yl)-1H-pyrazol-5-amine-1-carbothioamide, which is then treated with methyl iodide to yield 3-(methylsulfanyl)-1-(pyridin-2-yl)-1H-pyrazol-5-amine.", "Starting Materials": ["2-chloropyridine-3-carbaldehyde", "thiosemicarbazide", "methyl iodide"], "Reaction": ["Step 1: React 2-chloropyridine-3-carbaldehyde with thiosemicarbazide in ethanol to form 3-(pyridin-2-yl)-1H-pyrazol-5-amine-1-carbothioamide.", "Step 2: Treat 3-(pyridin-2-yl)-1H-pyrazol-5-amine-1-carbothioamide with methyl iodide in acetone to yield 3-(methylsulfanyl)-1-(pyridin-2-yl)-1H-pyrazol-5-amine."] }

CAS RN

1524219-12-2

Product Name

3-(methylsulfanyl)-1-(pyridin-2-yl)-1H-pyrazol-5-amine

Molecular Formula

C9H10N4S

Molecular Weight

206.3

Purity

95

Origin of Product

United States

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